Reserpic acid hydrochloride
Overview
Description
Reserpinic acid hydrochloride is a hydrophobic, water-insoluble compound known for its sustained-release properties. It is primarily used in the treatment of high blood pressure and severe anxiety. The compound is a derivative of reserpine, an alkaloid found in the roots of Rauwolfia serpentina and R. vomitoria . Reserpinic acid hydrochloride has a molecular formula of C22H28N2O5.ClH and a molecular weight of 436.93 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of reserpinic acid hydrochloride involves several steps, starting from the extraction of reserpine from the roots of Rauwolfia serpentina. The reserpine is then hydrolyzed to produce reserpic acid, which is subsequently converted to its hydrochloride salt. The reaction conditions typically involve the use of organic solvents such as chloroform, ether, and benzene .
Industrial Production Methods: Industrial production of reserpinic acid hydrochloride follows a similar synthetic route but on a larger scale. The process involves the extraction of reserpine, hydrolysis to reserpic acid, and conversion to the hydrochloride salt. The use of high-quality reference standards ensures accurate results in pharmaceutical testing .
Chemical Reactions Analysis
Types of Reactions: Reserpinic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed under controlled conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate
Major Products Formed: The major products formed from these reactions include various derivatives of reserpinic acid hydrochloride, which may exhibit different pharmacological activities.
Scientific Research Applications
Mechanism of Action
Reserpinic acid hydrochloride exerts its effects by inhibiting the uptake of norepinephrine into storage vesicles, leading to the depletion of catecholamines and serotonin from central and peripheral axon terminals. This mechanism is similar to that of reserpine, which disrupts the ATP/Mg2+ pump responsible for sequestering neurotransmitters into storage vesicles . The reduction in catecholamines results in decreased heart rate, force of cardiac contraction, and peripheral resistance, contributing to its antihypertensive effects .
Comparison with Similar Compounds
Yohimbine: Another alkaloid with similar structural features but different pharmacological activities, primarily used as an alpha-2 adrenergic receptor antagonist.
Ajmaline: An antiarrhythmic agent derived from the same plant family, with distinct electrophysiological effects.
Uniqueness: Reserpinic acid hydrochloride is unique due to its sustained-release properties and its specific binding to pancreatic lipase, making it a valuable compound for both therapeutic and research purposes .
Properties
IUPAC Name |
(1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5.ClH/c1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12;/h3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27);1H/t11-,15+,17-,18-,19+,21+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKKMNXYROCXRE-BCRILHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1910-70-9 | |
Record name | Reserpic acid hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RESERPIC ACID HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK1DUA2LXK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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